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molecular formula C12H16O5S B8518640 Ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate

Ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate

Cat. No. B8518640
M. Wt: 272.32 g/mol
InChI Key: XREKJNOJROOFIG-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

Ethyl 3-(2-hydroxyethyl)benzoate (824 mg) was mixed with dichloromethane (10 ml), DIPEA (1.5 ml) was added thereto, and methanesulfonyl chloride (972 mg) was added dropwise thereto at 0° C., followed by stirring for 1.5 hours while slowly warming to room temperature. Water was added to the reaction mixture, followed by stirring for 10 minutes, and then the organic layer was washed with water and saturated brine, dried over Na2SO4, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (EtOAc/hexane) to obtain ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate (1.12 g).
Quantity
824 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
972 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].ClCCl.CCN(C(C)C)C(C)C.[CH3:27][S:28](Cl)(=[O:30])=[O:29]>O>[CH3:27][S:28]([O:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:30])=[O:29]

Inputs

Step One
Name
Quantity
824 mg
Type
reactant
Smiles
OCCC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
972 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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